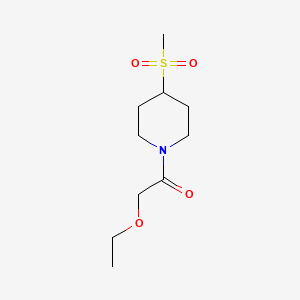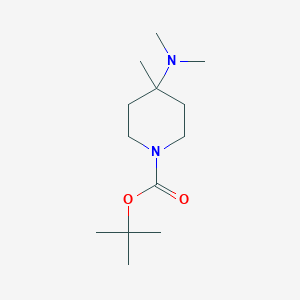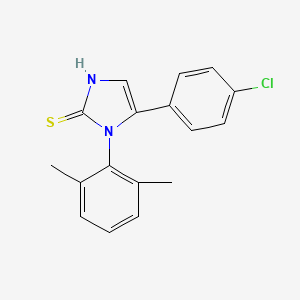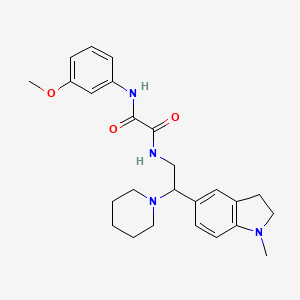![molecular formula C24H26N2O5 B3009932 Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-77-5](/img/structure/B3009932.png)
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance that can be obtained from various sources. It is also known as a dihydropyridine calcium antagonist .
Synthesis Analysis
The synthesis of this compound is a complex process that involves various chemical reactions . The exact method of synthesis may vary depending on the specific requirements and conditions .Molecular Structure Analysis
The molecular structure of this compound is complex and consists of various functional groups . The structure can be analyzed using various techniques such as X-ray crystallography and NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. These properties can include density, melting point, boiling point, and others .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Poly(2-oxazoline)s, including our compound of interest, exhibit excellent water solubility and tunable properties. Researchers have harnessed these features to create drug delivery systems. By modifying the polymer structure, drug payloads can be encapsulated and released in a controlled manner. The stability and biocompatibility of poly(2-oxazoline)s make them promising candidates for targeted drug delivery .
Protein Modification
Poly(2-oxazoline)s can be functionalized to interact with proteins. Their pseudopeptide-like structure allows for specific binding to proteins, enabling applications such as protein purification, enzyme immobilization, and protein-based therapies. Researchers have explored how these polymers can enhance protein stability and activity .
Anti-Fouling Interfaces
Poly(2-oxazoline)s possess a stealthy quality—they remain invisible within biological systems. This property makes them ideal for creating anti-fouling interfaces. When coated onto surfaces (e.g., medical devices or implants), they prevent unwanted protein adsorption and cell attachment. This anti-fouling behavior improves device performance and reduces adverse reactions .
Gene Carriers (Vectors)
Efficient gene delivery is crucial for gene therapy and genetic research. Poly(2-oxazoline)s have been investigated as gene carriers (vectors). Their ability to complex with DNA or RNA and protect genetic material during delivery ensures successful transfection. Researchers aim to optimize their structure for safe and effective gene therapy applications .
Cell Sheet Engineering
Cell sheet engineering involves growing and manipulating cell layers for tissue regeneration. Poly(2-oxazoline)s have been used as substrates to support cell adhesion and proliferation. Their biocompatibility and tunable surface properties contribute to successful cell sheet fabrication. Researchers explore their potential in regenerative medicine .
Hydrogels
Hydrogels are three-dimensional networks that can absorb and retain water. Poly(2-oxazoline)s can form hydrogels with adjustable properties, such as mechanical strength, swelling behavior, and responsiveness to external stimuli (e.g., temperature). These hydrogels find applications in wound healing, drug release, and tissue engineering .
Eigenschaften
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]isoquinolin-5-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-3-30-24(29)17(2)31-21-11-7-10-20-19(21)13-15-26(23(20)28)16-22(27)25-14-12-18-8-5-4-6-9-18/h4-11,13,15,17H,3,12,14,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWJWCQXIOXYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3009864.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)

![11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B3009869.png)
![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)